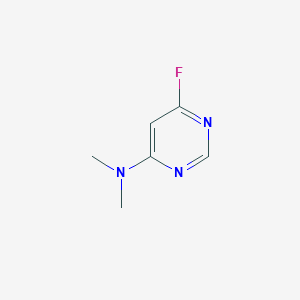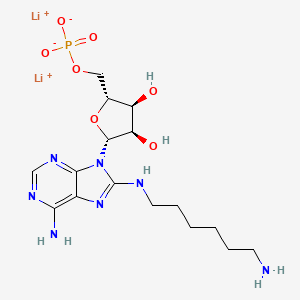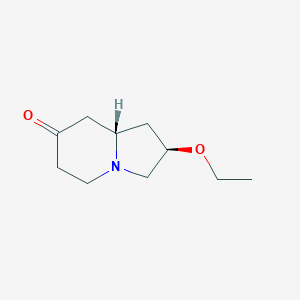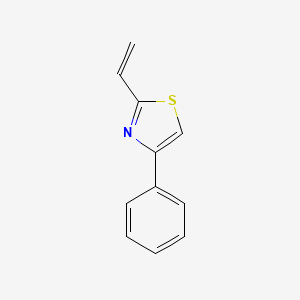
4-Phenyl-2-vinylthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-2-vinylthiazole is a heterocyclic compound that features a thiazole ring substituted with a phenyl group at the 4-position and a vinyl group at the 2-position. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry, materials science, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-vinylthiazole typically involves the cyclization of appropriate precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Phenyl-2-vinylthiazole undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the vinyl group can yield ethyl derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination agents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted thiazoles.
Substitution: Halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Phenyl-2-vinylthiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-Phenyl-2-vinylthiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing molecular recognition and binding .
Vergleich Mit ähnlichen Verbindungen
4-Phenylthiazole: Lacks the vinyl group, leading to different reactivity and applications.
2-Vinylthiazole: Lacks the phenyl group, affecting its biological activity and chemical properties.
Thiazole: The parent compound, with a simpler structure and broader range of reactions.
Uniqueness: 4-Phenyl-2-vinylthiazole’s combination of phenyl and vinyl groups provides a unique set of chemical and biological properties, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C11H9NS |
|---|---|
Molekulargewicht |
187.26 g/mol |
IUPAC-Name |
2-ethenyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C11H9NS/c1-2-11-12-10(8-13-11)9-6-4-3-5-7-9/h2-8H,1H2 |
InChI-Schlüssel |
JIBKTYWBRYMWNH-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=NC(=CS1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoicacid](/img/structure/B13119201.png)
![4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride](/img/structure/B13119204.png)
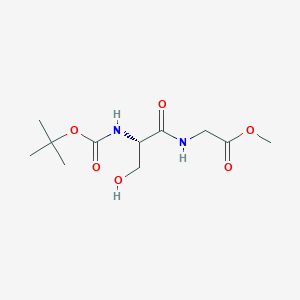

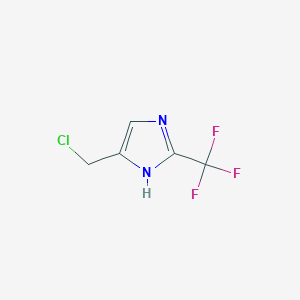
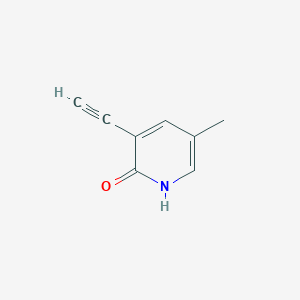
![2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13119229.png)


![2-ethoxythiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13119254.png)
